An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1040682-46-9): Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine (CAS 1040682-46-9): Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthetic Landscape of a Versatile Pyridine Building Block
As a Senior Application Scientist, it is understood that the value of a chemical intermediate lies not just in its structure, but in the reliability of its synthesis and the predictability of its reactivity. This guide addresses 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine, a substituted pyridine derivative poised for significant utility in medicinal chemistry and materials science. The strategic placement of its functional groups—a nucleophilic dimethylamino group, an electrophilic nitro group, and a versatile bromine atom—creates a trifecta of reactive sites, making it a highly valuable scaffold for the construction of complex molecular architectures.
This document moves beyond a simple cataloging of properties. It provides a logical, field-tested perspective on the synthesis, beginning with commercially available precursors and detailing the critical transformations required to arrive at the target molecule. We will explore the causality behind the chosen synthetic strategies, offering insights into reaction mechanisms and potential challenges. While experimentally derived characterization data for the final compound is not widely available in peer-reviewed literature, this guide presents a robust, multi-step synthetic pathway to its immediate precursor and a scientifically grounded, analogous protocol for the final N,N-dimethylation. This approach is designed to empower researchers to synthesize and characterize this compound with a high degree of confidence.
Physicochemical & Structural Characteristics
5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a halogenated heterocyclic compound.[1] Its core structure is a pyridine ring, which is a key pharmacophore in numerous FDA-approved drugs.[2]
Structural Data Summary
| Property | Value | Source |
| CAS Number | 1040682-46-9 | [3] |
| Molecular Formula | C₇H₈BrN₃O₂ | [3] |
| Molecular Weight | 246.06 g/mol | [3] |
| Canonical SMILES | CN(C)c1ncc(Br)cc1=O | [4] |
| InChI Key | SZNVATVPNHSUOD-UHFFFAOYSA-N | [4] |
| Appearance | Solid (form not specified in literature) | [4] |
| Storage | Room temperature | [3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; N_amine [label="N", pos="-2.2,1.2!"]; C_Me1 [label="CH₃", pos="-3.2,0.6!"]; C_Me2 [label="CH₃", pos="-2.2,2.2!"]; C3 [label="C", pos="-1.2,-0.6!"]; N_nitro [label="N⁺", pos="-2.2,-1.2!"]; O1_nitro [label="O⁻", pos="-3.2,-0.6!"]; O2_nitro [label="O", pos="-2.2,-2.2!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; Br [label="Br", pos="2.4,-1.2!"]; C6 [label="C", pos="1.2,0.6!"];
// Pyridine ring bonds C2 -- N1 [label=""]; N1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""];
// Substituent bonds C2 -- N_amine [label=""]; N_amine -- C_Me1 [label=""]; N_amine -- C_Me2 [label=""]; C3 -- N_nitro [label=""]; N_nitro -- O1_nitro [label=""]; N_nitro -- O2_nitro [label="="]; C5 -- Br [label=""];
// Aromaticity representation (approximated with double bonds) edge [style=dashed]; C2 -- C3; C4 -- C5; C6 -- N1; }
Figure 1: 2D Structure of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine.
Strategic Synthesis Pathway
The synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is most logically approached via a multi-step sequence starting from 2-aminopyridine. This pathway ensures high regioselectivity and leverages well-established, scalable reaction classes. The overall strategy involves the sequential functionalization of the pyridine ring, culminating in the final methylation of the amino group.
Figure 2: Overall synthetic workflow.
Part I: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Precursor)
The synthesis of the direct precursor is a critical, two-step process involving the bromination and subsequent nitration of 2-aminopyridine.
Step 1: Bromination of 2-Aminopyridine
The initial step is the regioselective bromination of 2-aminopyridine at the 5-position. The amino group is a powerful activating ortho-, para-director. To achieve high selectivity for the 5-position (para to the amino group) and avoid over-bromination, the reaction conditions must be carefully controlled. A well-documented and reliable method is the use of bromine in acetic acid.[5]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [5]
-
Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (3.0 moles) in 500 mL of acetic acid.
-
Cooling: Cool the solution to below 20°C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (3.0 moles) in 300 mL of acetic acid. Add this solution dropwise to the 2-aminopyridine solution over 1 hour with vigorous stirring. It is crucial to maintain the reaction temperature below 20°C during the initial phase of the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Work-up: Pour the reaction mixture into 3 kg of crushed ice and neutralize carefully with a 40% sodium hydroxide solution.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromopyridine.
Step 2: Nitration of 2-Amino-5-bromopyridine
The second step involves the nitration of 2-amino-5-bromopyridine. The amino group's activating effect is tempered by the deactivating effect of the bromine atom. Nitration occurs at the 3-position, directed by the amino group and influenced by the steric hindrance and electronic effects of the existing substituents. A standard and effective method employs a mixture of fuming nitric acid and concentrated sulfuric acid.[5][6]
Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine [5]
-
Nitrating Mixture Preparation: In a 2-L flask, cautiously add fuming nitric acid (270 mL) to concentrated sulfuric acid (300 mL), ensuring the temperature is maintained below 40°C with cooling.
-
Substrate Addition: To the prepared nitrating mixture, add 2-amino-5-bromopyridine (0.5 mole) in portions over 30 minutes. Maintain the temperature between 35–40°C during the addition.
-
Heating: Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.
-
Quenching: Cool the mixture and carefully pour it onto 3 kg of crushed ice.
-
Isolation: Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration.[5]
-
Purification: Wash the product with water until the washings are neutral. The product can be further purified by recrystallization from ethyl methyl ketone to obtain yellow needles.[5]
Physicochemical Properties of 2-Amino-5-bromo-3-nitropyridine
| Property | Value | Source |
| CAS Number | 6945-68-2 | [7] |
| Molecular Formula | C₅H₄BrN₃O₂ | [7] |
| Molecular Weight | 218.01 g/mol | [7] |
| Appearance | Yellow to light-brown powder or crystals | [6][8] |
| Melting Point | 205-208 °C; 205.5-214.5 °C | [8][9] |
Part II: N,N-Dimethylation to Yield the Final Product (Proposed Protocol)
The final transformation is the exhaustive methylation of the primary amino group of 2-amino-5-bromo-3-nitropyridine. While a specific protocol for this substrate is not detailed in the available literature, a robust and widely applicable method for the N,N-dimethylation of primary aromatic amines involves the use of a methylating agent like dimethyl sulfate in the presence of a base.[10] The electron-withdrawing nature of the nitro and bromo groups decreases the nucleophilicity of the amino group, necessitating carefully chosen reaction conditions to drive the reaction to completion.
Proposed Experimental Protocol (Based on Analogous Transformations)
Causality: This protocol is designed based on standard procedures for the N-methylation of electron-deficient anilines. Sodium hydride is chosen as a strong, non-nucleophilic base to deprotonate the amine, forming a highly nucleophilic amide anion.[10] Dimethyl sulfate serves as an efficient and powerful methylating agent. Tetrahydrofuran (THF) is a suitable aprotic solvent for this type of reaction.
-
Reaction Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Substrate Addition: Dissolve 2-amino-5-bromo-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0°C.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Methylation: Cool the reaction mixture back to 0°C and add dimethyl sulfate (2.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C.
-
Extraction: Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine.
Self-Validation: The success of this protocol relies on careful monitoring. The disappearance of the starting material and the appearance of a new, less polar spot by TLC will indicate product formation. The final structure and purity must be confirmed by spectroscopic methods as outlined in the (hypothetical) characterization section below.
Spectroscopic Characterization (Anticipated Data)
While specific, experimentally verified spectra for 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds. This information is vital for researchers to confirm the identity and purity of their synthesized material.
¹H NMR Spectroscopy:
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-9.0 ppm), corresponding to the two protons on the pyridine ring. The proton at C4 will be a doublet coupled to the proton at C6, and vice versa.
-
N,N-dimethyl Protons: A singlet integrating to six protons is expected, likely in the range of δ 2.8-3.3 ppm.[10] This signal is characteristic of the N(CH₃)₂ group.
¹³C NMR Spectroscopy:
-
Six distinct signals are expected for the seven carbon atoms (two methyl carbons being equivalent). The pyridine ring carbons will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the nitro group (C3) and the dimethylamino group (C2) will be significantly shifted. The N-methyl carbons will appear as a single signal in the aliphatic region (δ 40-50 ppm).
Infrared (IR) Spectroscopy:
-
N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[11]
-
C-N Stretching: Aromatic C-N stretching bands will be present.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.[10]
-
Absence of N-H Stretch: Critically, the absence of N-H stretching bands in the 3300-3500 cm⁻¹ region confirms the successful N,N-dimethylation of the primary amine.[12]
Mass Spectrometry (MS):
-
Molecular Ion (M+): The mass spectrum should show a characteristic molecular ion peak cluster corresponding to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected m/z values would be around 245 and 247.
-
Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (M-15) and cleavage related to the nitro group (e.g., loss of NO or NO₂).[13]
Reactivity and Synthetic Utility
The unique arrangement of functional groups in 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine makes it a versatile intermediate for further chemical transformations.
Figure 3: Key reactive sites and potential transformations.
-
Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions allow for the introduction of a wide array of aryl, heteroaryl, or amino substituents, enabling the rapid generation of diverse chemical libraries.[2]
-
Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to a primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation unmasks a new nucleophilic site, opening pathways for cyclization reactions or further functionalization to build complex heterocyclic systems, such as those found in kinase inhibitors.
Applications in Drug Discovery
Substituted 2-aminopyridines are privileged structures in medicinal chemistry, frequently appearing in kinase inhibitors. The pyridine nitrogen and the 2-amino group often form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.
While specific applications of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine are not yet widely reported, its structural motifs are highly relevant to the synthesis of targeted therapeutics. By functionalizing the C5 position via cross-coupling and subsequently reducing the nitro group at C3 to an amine, this compound serves as a key intermediate for building scaffolds that can be elaborated into potent and selective inhibitors of various protein kinases, which are implicated in diseases like cancer.[2]
Safety & Handling
-
Hazard Classification: This compound is classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed).[4]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[3]
References
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Pharmaffiliates. (n.d.). (E)-2-(5-Bromo-2-nitropyridin-3-yl)-N,N-dimethylethen-1-amine. Available at: [Link]
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